N-Denitroso-N'-nitroso Lomustine

Übersicht

Beschreibung

N-Denitroso-N'-nitroso Lomustine is a nitrosourea compound primarily used in chemotherapy for treating brain tumors and Hodgkin’s lymphoma. Nitrosoureas are alkylating agents that cross the blood-brain barrier, making them effective against central nervous system malignancies. The compound operates via spontaneous decomposition of its nitroso groups, generating reactive alkyl diazonium ions that crosslink DNA and RNA, disrupting replication and transcription . Despite its therapeutic utility, this compound is classified as a carcinogen, with long-term use associated with secondary malignancies such as leukemia .

Vorbereitungsmethoden

The synthesis of N-Denitroso-N'-nitroso Lomustine typically involves the reaction of cyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the proper formation of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Analyse Chemischer Reaktionen

Alkylation Reactions

N-Denitroso-N'-nitroso Lomustine acts as a bifunctional alkylating agent, primarily targeting guanine residues in DNA and RNA. Its reactivity stems from the spontaneous decomposition of the nitroso groups under physiological conditions, generating chloroethyl carbonium ions (electrophiles) that form covalent bonds with nucleophilic sites (e.g., N7 of guanine) .

| Reaction Type | Conditions | Products | Biological Impact |

|---|---|---|---|

| DNA Alkylation | Physiological pH (~7.4) | DNA interstrand cross-links | Disruption of replication/transcription |

| RNA Alkylation | Aqueous environments | RNA-protein cross-links | Inhibition of translation machinery |

Hydrolysis and Decomposition

The compound undergoes rapid hydrolysis in vivo, releasing reactive intermediates. This process is critical for its activation :

| Pathway | Key Intermediates | Half-Life |

|---|---|---|

| Hydrolysis | Chloroethyl carbonium ions | < 5 minutes (in vitro) |

| Microsomal metabolism | Hydroxylated derivatives | Up to 15 minutes |

Hydrolysis products contribute to both alkylation and carbamoylation of cellular proteins, enhancing cytotoxicity .

Oxidation Reactions

Oxidative pathways modify the nitroso groups, altering the compound's reactivity. For example:

-

N-Oxidation : Converts nitroso groups to nitro groups, reducing alkylating potential but increasing stability.

-

Free Radical Formation : Under oxidative stress, generates reactive oxygen species (ROS), amplifying DNA damage .

Carbamoylation

In addition to alkylation, the cyclohexyl isocyanate byproduct carbamoylates lysine residues on proteins, inhibiting enzymatic activity (e.g., DNA repair enzymes) :

| Target Proteins | Functional Consequence |

|---|---|

| DNA ligase | Impaired DNA repair |

| Histone deacetylases | Altered chromatin structure |

Comparative Reactivity with Related Nitrosoureas

This compound exhibits unique reactivity compared to other nitrosoureas due to its dual nitroso groups :

| Compound | Key Structural Feature | Primary Reaction | Cross-Resistance Profile |

|---|---|---|---|

| Lomustine (CCNU) | Single nitroso group | DNA alkylation | No cross-resistance |

| Semustine (MeCCNU) | 4-Methylcyclohexyl group | Interstrand cross-linking | Partial resistance |

| This compound | Dual nitroso groups | Alkylation + carbamoylation | Enhanced cytotoxicity |

Synthetic and Degradation Pathways

The compound is synthesized via selective nitrosation of Lomustine precursors. Key steps include :

-

Nitrosation : Reaction of urea derivatives with nitrous acid.

-

Elimination : Base-catalyzed removal of functional groups to form reactive intermediates.

Degradation pathways involve:

-

Photolysis : Breaks down under UV light, yielding denitroso derivatives .

-

Thermal Decomposition : Generates nitrogen oxides and hydrocarbons at elevated temperatures.

Research Findings

-

In Vitro Studies : Demonstrated efficient cross-linking of DNA in glioblastoma cells, even in temozolomide-resistant models .

-

Pharmacokinetics : Rapid absorption and hepatic metabolism produce active hydroxylated metabolites .

-

Toxicity Profile : Dose-dependent myelosuppression due to alkylation of hematopoietic stem cells .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

N-Denitroso-N'-nitroso Lomustine is characterized as an isomeric impurity of Lomustine with notable antitumor activity. Its structure allows it to act as a DNA alkylator, similar to other nitrosourea compounds. The primary mechanism involves the formation of reactive metabolites that lead to DNA cross-linking, thereby inhibiting DNA replication and inducing cytotoxic effects in cancer cells . This action is critical in the context of cancer treatment, as it targets rapidly dividing cells typical of malignant tumors.

Antitumor Activity

Research indicates that this compound may enhance the efficacy of existing chemotherapeutic regimens. Its ability to cross-link DNA positions it as a potential candidate for combination therapies aimed at overcoming resistance seen in certain tumor types. For instance, studies have shown that nitrosourea compounds can be effective against gliomas, particularly when used alongside other agents like temozolomide .

Case Studies

- Glioma Treatment : A preclinical study demonstrated that combining this compound with siRNA targeting specific DNA repair genes significantly increased the sensitivity of glioblastoma cells to chemotherapy. This approach reduced tumor volume in animal models, suggesting a promising avenue for enhancing treatment outcomes in resistant glioma cases .

- Combination Therapies : In clinical settings, this compound has been explored as part of multi-drug regimens for treating relapsed or refractory Hodgkin's disease. Its incorporation into treatment protocols has shown potential for improving patient survival rates by effectively targeting tumor cells that exhibit resistance to standard therapies .

Wirkmechanismus

The mechanism of action of N-Denitroso-N'-nitroso Lomustine involves the alkylation of DNA and RNA. The compound forms covalent bonds with the nucleophilic sites in DNA and RNA, leading to the formation of cross-links and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The molecular targets include guanine and cytosine bases in DNA .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Differences

Nitroso compounds are categorized by their functional groups and reactivity:

- Nitrosoureas (e.g., N-Denitroso-N'-nitroso Lomustine) : Contain a urea backbone with nitroso groups. These compounds decompose spontaneously in physiological conditions, releasing alkylating agents without requiring metabolic activation .

- Nitrosamines (e.g., N-diethyl-N-nitrosamine, DEN) : Feature a nitroso group bonded to an amine. They require cytochrome P450-mediated metabolic activation to form reactive alkylating intermediates .

- Nitrosamides (e.g., N-ethyl-N-nitrosourethane, ENU) : Structurally similar to nitrosoureas but with an amide group. Like nitrosoureas, they decompose spontaneously but are more potent germline mutagens .

- Acyloxy nitroso compounds: Release nitroxyl (HNO) via ester hydrolysis. Unlike alkylating nitroso compounds, their primary biological effects include vasodilation and platelet inhibition .

Table 1: Structural and Mechanistic Comparison

| Compound | Class | Key Mechanism | Activation Requirement |

|---|---|---|---|

| This compound | Nitrosourea | Spontaneous decomposition to alkylating agents | None |

| DEN | Nitrosamine | Metabolic activation via CYP450 | Required |

| ENU | Nitrosamide | Spontaneous decomposition | None |

| Acyloxy nitroso compounds | Acyloxy nitroso | Hydrolysis to HNO | pH-dependent |

Mutagenic and Carcinogenic Profiles

- This compound: Induces DNA crosslinks, leading to chromosomal breaks and point mutations. Its carcinogenicity is dose-dependent, with leukemia risk elevated in long-term use .

- DEN and ENU: DEN primarily causes liver and lung tumors in rodents, while ENU induces neural and germ cell mutations. Both compounds generate non-disjunction (chromosomal missegregation) but are less clastogenic than nitrosoureas .

- Acyloxy nitroso compounds: Exhibit minimal mutagenicity but modulate cardiovascular function via HNO release.

Metabolic and Environmental Stability

- Nitrosoureas : Hydrolytically stable but degrade rapidly in vivo, limiting environmental persistence .

- Nitrosamines (DEN) : Stable in neutral conditions but metabolized in vivo to reactive electrophiles. Found in tobacco smoke and processed meats .

- Acyloxy nitroso compounds: Hydrolyze in aqueous media (half-life: 50–120 minutes), releasing HNO. Their instability necessitates controlled delivery in research settings .

Therapeutic vs. Carcinogenic Dichotomy

While this compound is used clinically, dietary nitroso compounds (e.g., NDMA in cured meats) are solely carcinogenic. For example, NDMA intake correlates with colorectal cancer (RR = 2.12 for highest vs. lowest quartile) . This contrast highlights the dual role of nitroso compounds as both therapeutic agents and environmental hazards .

Biologische Aktivität

N-Denitroso-N'-nitroso Lomustine is a derivative of the well-known alkylating agent Lomustine, which is used primarily in the treatment of various types of cancers, including brain tumors. This compound, like other nitrosoureas, exhibits significant biological activity through its ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cells. This article delves into its biological mechanisms, metabolic pathways, and the implications of its activity in cancer therapy.

This compound acts primarily as a DNA alkylating agent . The mechanism involves the formation of reactive metabolites that can covalently bind to DNA, resulting in:

- Cross-linking of DNA strands : This prevents DNA replication and transcription, ultimately leading to cell death.

- Formation of DNA adducts : These adducts can cause mutations and contribute to carcinogenesis if not repaired.

The specific sites on the DNA that are targeted include the O6 position of guanine and the N7 position of adenine. The alkylation process is facilitated by the electrophilic nature of the compound, which is enhanced under acidic conditions, thereby increasing its reactivity with nucleophilic sites on DNA bases .

Metabolic Pathways

Upon administration, this compound undergoes metabolic activation primarily through hydrolysis. This process generates reactive intermediates that are responsible for its biological effects. The compound is lipophilic, allowing it to cross biological membranes easily and distribute throughout tissues, including the central nervous system .

Key Metabolites

- Chloroethyl carbonium ion : A highly reactive species formed during metabolism that plays a crucial role in alkylation.

- Hydroxylated metabolites : These are generated by cytochrome P450 enzymes and retain alkylating activity.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Inhibition of DNA synthesis : By forming cross-links and adducts, the compound effectively halts cell division.

- Cell cycle phase specificity : It exhibits varying effects depending on the phase of the cell cycle, with a pronounced impact during the S-phase when DNA replication occurs .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Efficacy in Tumor Models : Research indicates that nitrosoureas like Lomustine show high effectiveness against L1210 leukemia models in mice. The structure-activity relationship studies suggest that modifications in side chains can enhance anticancer activity while minimizing toxicity .

- Toxicity Profiles : Although effective, nitrosoureas are associated with delayed toxicities such as secondary malignancies (e.g., acute leukemia), highlighting the need for careful patient monitoring during treatment .

- DNA Adduct Formation Studies : In vivo studies have demonstrated that this compound leads to significant levels of DNA adducts in liver and kidney tissues. The persistence and type of adducts formed can vary based on dosage and administration route .

Comparative Table of Biological Activities

| Compound | Mechanism | Primary Target | Efficacy (in vivo) | Toxicity Profile |

|---|---|---|---|---|

| This compound | DNA Alkylation | O6-Guanine | High against L1210 leukemia | Risk of secondary malignancies |

| Lomustine | DNA Alkylation | O6-Guanine | Effective against brain tumors | Similar toxicity profile |

| Semustine | DNA Alkylation | O6-Guanine | Effective for CNS tumors | Rare acute leukemia cases |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N-Denitroso-N'-nitroso Lomustine in pharmaceutical formulations?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and specificity. Calibrate using certified reference standards (e.g., TRC D231450) to establish detection limits (e.g., <1 ppm) and validate methods per ICH Q2(R1) guidelines. Include stability-indicating assays to monitor degradation under stress conditions (acid/base hydrolysis, thermal exposure) .

Q. What is the chemical stability profile of this compound, and how should it be stored to prevent degradation?

- Methodological Answer : The compound is prone to dimerization and oxidation due to the reactive nitroso group. Store at 0–6°C under inert gas (argon/nitrogen) in amber vials to minimize light and oxygen exposure. Conduct accelerated stability studies (40°C/75% RH) to model shelf-life and identify degradation products via LC-MS .

Q. What are the regulatory guidelines for permissible levels of N-nitroso impurities in pharmaceuticals?

- Methodological Answer : Follow EMA’s Guideline on Nitrosamine Impurities (2020) and FDA’s Control of Nitrosamine Impurities in Drugs (2021), which set a threshold of 18 ng/day for carcinogenic nitrosamines. Validate impurity quantification using deuterated analogs (e.g., this compound-d4, TRC D231452) as internal standards to ensure accuracy .

Advanced Research Questions

Q. How does the mechanism of action of this compound differ from other nitrosoureas in alkylating DNA and inhibiting repair enzymes?

- Methodological Answer : Unlike carmustine, which generates a chloroethyl carbocation, this compound’s dual nitroso groups may enhance carbamoylation of DNA repair enzymes (e.g., O6-alkylguanine-DNA alkyltransferase). Use DNA comet assays to compare alkylation efficiency and western blotting to assess protein carbamoylation in glioblastoma cell lines .

Q. What experimental approaches can resolve contradictory findings in clinical studies regarding its efficacy when combined with temozolomide (TMZ)?

- Methodological Answer : Stratify patient cohorts by methylation status of MGMT promoter (a TMZ resistance biomarker) and analyze survival outcomes via Cox regression. Conduct in vitro synergy assays (e.g., Chou-Talalay method) to evaluate additive vs. antagonistic effects in TMZ-resistant glioblastoma models .

Q. How can researchers design in vitro models to study metabolic pathways and carcinogenic risks?

- Methodological Answer : Use hepatocyte co-cultures with CYP450 isoforms (e.g., CYP2E1) to simulate metabolic activation. Quantify reactive intermediates (e.g., diazonium ions) via trapping agents like glutathione. Assess genotoxicity using Salmonella Ames tests with metabolic activation (S9 fraction) .

Q. What strategies mitigate the formation of this compound during drug synthesis and storage?

- Methodological Answer : Introduce nitrosation inhibitors (e.g., ascorbic acid) during synthesis to scavenge nitrosating agents. Optimize storage pH (<5.0) to minimize amine nitrosation. Monitor residual nitrite levels via ion chromatography and conduct QbD-based risk assessments .

Q. How do structural modifications of Lomustine derivatives influence their reactivity and therapeutic index?

Eigenschaften

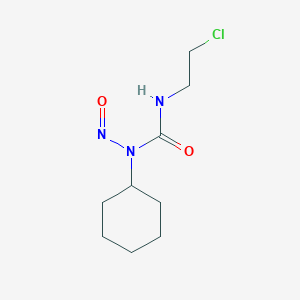

IUPAC Name |

3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMMTYZWNUSEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C(=O)NCCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203209 | |

| Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54749-91-6 | |

| Record name | 3-(2-Chloroethyl)-1-cyclohexyl-1-nitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054749916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROETHYL)-1-CYCLOHEXYL-1-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PU8X9N1UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.